molecular formula C20H17N3OS2 B2552516 2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 1904294-31-0

2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2552516
CAS No.: 1904294-31-0
M. Wt: 379.5
InChI Key: POOBXLMGGGVYSV-UHFFFAOYSA-N
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Description

2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a benzothiazole ring, a pyridine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets in the body. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share a similar core structure.

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 3-bromopyridine are structurally related.

    Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 2,5-dimethylthiophene are similar in structure.

Uniqueness

What sets 2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-2-19-23-16-6-5-14(9-18(16)26-19)20(24)22-11-13-8-15(12-21-10-13)17-4-3-7-25-17/h3-10,12H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOBXLMGGGVYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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